molecular formula C14H12FN3O3 B10895060 3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10895060
M. Wt: 289.26 g/mol
InChI Key: ZXNONIZUNZMICX-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-N~5~-(5-METHYL-3-ISOXAZOLYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-N~5~-(5-METHYL-3-ISOXAZOLYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced into the isoxazole ring.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it may be used to study the effects of isoxazole derivatives on various biological systems. Its fluorophenyl group can be useful in imaging studies due to its potential for radiolabeling.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-N~5~-(5-METHYL-3-ISOXAZOLYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N~5~-(5-Methyl-3-Isoxazolyl)-4,5-Dihydro-5-Isoxazolecarboxamide
  • 3-(4-Bromophenyl)-N~5~-(5-Methyl-3-Isoxazolyl)-4,5-Dihydro-5-Isoxazolecarboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(4-FLUOROPHENYL)-N~5~-(5-METHYL-3-ISOXAZOLYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets compared to its chlorophenyl or bromophenyl analogs.

Properties

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C14H12FN3O3/c1-8-6-13(18-20-8)16-14(19)12-7-11(17-21-12)9-2-4-10(15)5-3-9/h2-6,12H,7H2,1H3,(H,16,18,19)

InChI Key

ZXNONIZUNZMICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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